molecular formula C11H14N2O4 B039567 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine CAS No. 118744-89-1

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine

Cat. No. B039567
M. Wt: 238.24 g/mol
InChI Key: LOJSNYMIIFOHIJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, also known as MDMU, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. MDMU is a nucleoside analog that has shown promise in the treatment of viral infections and cancer.

Mechanism Of Action

The mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of many viruses. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine also induces apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have various biochemical and physiological effects. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of viruses by interfering with the reverse transcriptase enzyme. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is also relatively inexpensive compared to other nucleoside analogs. However, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. One area of research is the development of novel 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine derivatives with improved antiviral and anticancer properties. Another area of research is the investigation of the mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, which could lead to the development of new therapeutic targets for viral infections and cancer. Additionally, studies could be conducted to investigate the potential use of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a nucleoside analog that has shown promise in the treatment of viral infections and cancer. Its unique properties make it a valuable compound for scientific research. The synthesis method of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is complex, and its mechanism of action is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has various biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. While 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments, there are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine that could lead to the development of new therapeutic targets for various diseases.

Synthesis Methods

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine can be synthesized using a modified version of the Hoesch reaction. This method involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride with methyl isocyanate to produce 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. The synthesis of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a complex process that requires careful attention to detail and a high level of expertise.

Scientific Research Applications

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been studied extensively in scientific research for its antiviral and anticancer properties. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.

properties

CAS RN

118744-89-1

Product Name

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1

InChI Key

LOJSNYMIIFOHIJ-RKDXNWHRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO

SMILES

CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO

Other CAS RN

118744-89-1

synonyms

3'-C-methylidene-2',3'-dideoxy-5-methyluridine
3'-CH2-5-MedU

Origin of Product

United States

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